2-(Benzylamino)-5-bromonicotinic acid
Overview
Description
2-(Benzylamino)-5-bromonicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a benzylamino group attached to the second position and a bromine atom at the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-bromonicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the benzylamino group. One common method includes:
Bromination: Nicotinic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fifth position.
Amination: The brominated nicotinic acid is then reacted with benzylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-bromonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted nicotinic acid derivatives.
Scientific Research Applications
2-(Benzylamino)-5-bromonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-bromonicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The benzylamino group can interact with active sites of enzymes, while the bromine atom may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-5-bromonicotinic acid: Lacks the benzyl group, which may result in different biological activity.
2-(Benzylamino)-5-chloronicotinic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and applications.
2-(Benzylamino)-3-bromonicotinic acid: Bromine atom at a different position, which may affect its chemical properties and biological interactions.
Uniqueness
2-(Benzylamino)-5-bromonicotinic acid is unique due to the specific positioning of the benzylamino and bromine groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(benzylamino)-5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECDVZOLAAISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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